molecular formula C16H15F3N2 B8339323 8-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinolin-8-amine

8-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No. B8339323
M. Wt: 292.30 g/mol
InChI Key: XGGHAHOAZFNNRV-UHFFFAOYSA-N
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Patent
US08952009B2

Procedure details

8-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinolin-8-ol. To a solution of magnesium (515 mg, 21.19 mmol) in THF (50 mL) was added 1M diisobutylaluminum hydride in hexanes (0.14 mL, 0.140 mmol). The solution was stirred at room temperature. After 20 min., the reaction was treated with a 20% portion of 1-bromo-4-(trifluoromethyl)benzene (1.9 mL, 13.57 mmol). After stirring for 20 min., the solution went from clear to light brown. The remaining 1-bromo-4-(trifluoromethyl)benzene was added dropwise. The solution was stirred for 0.5 h and then cooled in a dry ice/acetone bath. After cooling for 1 h, the reaction was treated with a solution of 6,7-dihydroquinolin-8(5H)-one (1.0 g, 6.79 mmol) in THF (7 mL) dropwise over 10 min. The solution was allowed to warm to room temperature as the cooling bath expires. After stirring for 16 h, the reaction was quenched with sat'd NH4Cl. The reaction was poured into water and EtOAc. The aqueous layer was extracted with EtOAc (25 mL). The combined EtOAc layers were concentrated in vacuo and adsorbed onto a plug of silica gel and chromatographed through a Redi-Sep® pre-packed silica gel column (40 g), eluting with 0-20% EtOAc in hexane, to provide the title compound as a colorless oil. MS (ESI pos. ion) m/z: 293.9 (MH+). 1H NMR (CDCl3) δ: 8.36-8.51 (m, 1H), 7.44-7.60 (m, 3H), 7.27 (s, 1H), 7.15-7.26 (m, 2H), 4.19 (s, 1H), 2.82-3.01 (m, 2H), 2.14-2.36 (m, 2H), 1.90 (dt, J=14.2, 4.5 Hz, 1H), 1.57-1.78 (m, 1H).
Name
8-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinolin-8-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2(O)[C:18]3[N:17]=[CH:16][CH:15]=[CH:14][C:13]=3[CH2:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1.[Mg].[H-].C([Al+]CC(C)C)C(C)C.BrC1C=CC(C(F)(F)F)=CC=1.[N:44]1C2C(=O)CCCC=2C=CC=1>C1COCC1>[F:1][C:2]([F:21])([F:20])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2([NH2:44])[C:18]3[N:17]=[CH:16][CH:15]=[CH:14][C:13]=3[CH2:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
8-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinolin-8-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1(CCCC=2C=CC=NC12)O)(F)F
Step Two
Name
Quantity
515 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
hexanes
Quantity
0.14 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.9 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC=CC=2CCCC(C12)=O
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 20 min.
Duration
20 min
STIRRING
Type
STIRRING
Details
The solution was stirred for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice/acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
After cooling for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature as the cooling bath
STIRRING
Type
STIRRING
Details
After stirring for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with sat'd NH4Cl
ADDITION
Type
ADDITION
Details
The reaction was poured into water and EtOAc
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined EtOAc layers were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed through a Redi-Sep® pre-packed silica gel column (40 g)
WASH
Type
WASH
Details
eluting with 0-20% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1(CCCC=2C=CC=NC12)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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